molecular formula C28H26O9 B1255271 1-O-Formylrocagloic acid

1-O-Formylrocagloic acid

Cat. No.: B1255271
M. Wt: 506.5 g/mol
InChI Key: SWAWBLUMMMXDHE-GWNOIRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-Formylrocagloic acid is a naturally occurring cyclopenta[b]benzofuran derivative isolated from species of the genus Aglaia (Meliaceae family) . This compound belongs to the rocaglamide class, also known as flavaglines, which are characterized by a complex flavonoid unit fused with a cinnamic acid amide moiety . Rocaglamide derivatives have attracted significant interest in drug discovery due to their potent bioactivities, including notable insecticidal and antiproliferative properties . In biological evaluations, this compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines . A key and promising area of research for this compound is its ability to overcome TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) resistance . TRAIL can selectively induce apoptosis in cancer cells, but resistance to this pathway is a major therapeutic challenge. This compound has been identified among a group of natural products that can sensitize and overcome this resistance, making it a valuable tool for investigating novel cancer treatment strategies . The absolute configuration of this compound has been determined as 1R, 2R, 3S, 3aR, 8bS, which is consistent with other rocaglate derivatives . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H26O9

Molecular Weight

506.5 g/mol

IUPAC Name

(1R,2R,3S,3aR,8bS)-1-formyloxy-8b-hydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylic acid

InChI

InChI=1S/C28H26O9/c1-33-18-11-9-17(10-12-18)28-23(16-7-5-4-6-8-16)22(26(30)31)25(36-15-29)27(28,32)24-20(35-3)13-19(34-2)14-21(24)37-28/h4-15,22-23,25,32H,1-3H3,(H,30,31)/t22-,23-,25-,27+,28+/m1/s1

InChI Key

SWAWBLUMMMXDHE-GWNOIRNCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)OC=O)C(=O)O)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)OC=O)C(=O)O)C5=CC=CC=C5

Synonyms

1-O-formylmethyl rocaglate
1-O-formylrocagloic acid

Origin of Product

United States

Research into Natural Occurrence and Isolation Methodologies

Plant Sources and Geographic Distribution of 1-O-Formylrocagloic Acid

The natural occurrence of this compound is confined to a specific genus of plants within the Meliaceae family, primarily found in the tropical and subtropical regions of Asia.

This compound was first identified and isolated from Amoora cucullata, a mangrove tree species. jst.go.jpjst.go.jp This plant is also known by its synonym, Aglaia cucullata. jst.go.jpnih.gov Geographically, Amoora cucullata is distributed across the coastal forests of Southeast Asia, including countries like Thailand, Bangladesh, Burma, and the Malay Peninsula. jst.go.jpijcps.com

The initial isolation of this compound was reported from the fruits of A. cucullata collected in Thailand. jst.go.jpnih.gov Subsequent research has also led to its isolation from the leaves of the same plant, collected from the Sundarbans Mangrove Forest in Bangladesh. jst.go.jpresearchgate.net The leaves of Amoora cucullata have traditional uses in treating inflammation, dysentery, and skin diseases. jst.go.jpchiba-u.jp

While Amoora cucullata stands as the primary documented source of this compound, the broader class of flavaglines, to which it belongs, is characteristic of the Aglaia genus. nih.gov During the isolation of this compound from A. cucullata, several other known and new flavagline derivatives were also identified. jst.go.jpijcps.com

These co-occurring compounds include:

3'-Hydroxyrocagloic acid jst.go.jpjst.go.jp

Rocaglaol jst.go.jpijcps.com

Rocagloic acid jst.go.jpijcps.com

3'-Hydroxymethylrocaglate jst.go.jpijcps.com

1-O-Formylmethyl rocaglate jst.go.jpijcps.com

Methylrocaglate jst.go.jpijcps.com

The presence of this suite of related compounds highlights the biosynthetic diversity within the Aglaia genus and underscores the importance of these plants as a source of novel bioactive molecules.

Primary Isolation from Amoora cucullata

Advanced Extraction Techniques for Targeted Isolation

The isolation of this compound from its natural matrix is a multi-step process that leverages both traditional and advanced phytochemical techniques to achieve purity and yield.

Bioassay-guided fractionation has been a cornerstone in the discovery and isolation of this compound. jst.go.jpresearchgate.net This approach uses a specific biological assay to track the activity of interest through successive separation steps, ensuring that the most potent compounds are isolated. In the case of this compound, its ability to overcome TRAIL (TNF-related apoptosis-inducing ligand) resistance in human gastric adenocarcinoma cells has been a key bioassay used to guide its purification. jst.go.jpchiba-u.jp

The general workflow for the bioassay-guided isolation from the leaves of Amoora cucullata is as follows:

Initial Extraction : The dried plant material (leaves) is extracted with methanol (B129727) (MeOH). chiba-u.jp

Solvent Partitioning : The crude methanol extract is then partitioned sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (BuOH). chiba-u.jp The bioactive fractions, typically the ethyl acetate extract, are selected for further separation. chiba-u.jp

Chromatographic Separation : The active fraction is subjected to various chromatographic techniques. This often involves column chromatography over silica (B1680970) gel, followed by further purification using techniques like Sephadex column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound. chiba-u.jp

A similar process involving hexane (B92381) and dichloromethane (B109758) extracts has been applied to the fruits of Aglaia cucullata. nih.gov

While classical solvent extraction forms the basis of isolation, modern techniques aim to improve efficiency, reduce solvent consumption, and minimize the degradation of thermolabile compounds. nih.govfrontiersin.org These methods are increasingly applied to the extraction of flavonoids and other polyphenols from plant matrices. nih.govfrontiersin.org

Modern Extraction Technique Principle Advantages for Flavagline Extraction
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. nih.govReduced extraction time and solvent volume, can be performed at lower temperatures, preserving compound integrity. nih.gov
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and plant matrix, causing cell rupture and release of compounds. nih.govFaster extraction, higher yields, and lower solvent consumption compared to conventional methods. nih.gov
Pressurized Liquid Extraction (PLE) Also known as Accelerated Solvent Extraction (ASE), it uses solvents at elevated temperatures and pressures below their critical points. frontiersin.orgThe high temperature increases extraction kinetics, while the pressure keeps the solvent in a liquid state, allowing for rapid and efficient extraction. frontiersin.org

These techniques, while not yet specifically documented for the large-scale isolation of this compound, represent the forefront of natural product extraction and are highly applicable to flavaglines. nih.govresearchgate.net

Supercritical Fluid Extraction (SFE) is a green technology that utilizes a substance above its critical temperature and pressure (a supercritical fluid) as the extraction solvent. ajgreenchem.comajgreenchem.com

Supercritical Carbon Dioxide (SC-CO₂) is the most commonly used fluid due to its mild critical point (31.1 °C, 73.8 bar), non-toxicity, and the fact that it can be easily removed from the extract by depressurization. ajgreenchem.comscirp.org

SFE Parameter Effect on Extraction
Pressure Increasing pressure at a constant temperature generally increases the density and solvating power of the SC-CO₂, leading to higher yields. scirp.org
Temperature The effect is twofold: higher temperatures can increase the vapor pressure of the solute, but decrease the density of the fluid. The optimal temperature depends on the specific compound. scirp.org
Co-solvent For moderately polar compounds like flavaglines, the polarity of SC-CO₂ can be increased by adding a small amount of a co-solvent, such as ethanol (B145695) or methanol, significantly improving extraction efficiency. scirp.org

SFE offers high selectivity and produces solvent-free extracts, making it an attractive, though not yet widely reported, method for the targeted isolation of rocaglamides like this compound. ajgreenchem.comscribd.com

Application of Modern Solvent Extraction Strategies

Chromatographic Purification Protocols for Research-Scale Yields

The isolation of this compound from natural sources, such as plant extracts from the Aglaia genus, necessitates sophisticated purification strategies to obtain the compound at a purity suitable for research purposes. researchgate.net Chromatographic techniques are central to this process, employed sequentially to separate the target molecule from a complex mixture of other secondary metabolites. The selection and optimization of these methods are critical for achieving adequate yields and purity.

Preparative and Semi-Preparative Liquid Chromatography

Preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) are cornerstone techniques for the final purification stages of this compound. These methods operate on the same principles as analytical HPLC but are scaled up to handle larger sample quantities, with the goal of isolating compounds rather than just quantifying them. thermofisher.comhta-it.com

Semi-preparative HPLC bridges the gap between analytical-scale identification and large-scale preparative purification, suitable for isolating milligram quantities of a substance. hta-it.comymc.eu This scale is often sufficient for initial spectroscopic analysis and bioactivity screening. Preparative HPLC is employed when gram-scale quantities are required. hta-it.com

The process typically begins with the development of an analytical HPLC method to achieve optimal separation of the target compound from impurities. This analytical method is then scaled up. Key parameters that are adjusted during the scale-up from analytical to semi-preparative or preparative scales include the column's internal diameter, the flow rate, and the injection volume, while aiming to maintain the resolution achieved at the analytical level. lcms.cz For compounds like rocaglamide (B1679497) derivatives, which possess moderate polarity, reversed-phase chromatography is commonly utilized. nih.gov

Table 1: Illustrative HPLC Scale-Up Parameters for Natural Product Purification

ParameterAnalytical ScaleSemi-Preparative ScalePreparative Scale
Column I.D. (mm)2.1 - 4.610 - 21.2> 50
Typical Flow Rate (mL/min)0.2 - 1.55 - 40> 100
Sample Load (mg)< 110 - 100> 500
Common Stationary PhaseC18 or C8 silica
Mobile Phase ExampleGradient of water and acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid. lcms.cz

The choice of stationary phase is critical; C18-bonded silica is a versatile and common choice for separating a wide range of natural products. The mobile phase, typically a gradient of water and an organic solvent like acetonitrile or methanol, is optimized to ensure a balance between adequate retention and efficient elution of this compound. elementlabsolutions.com Fractions are collected as they elute from the column, and those containing the pure compound are pooled and concentrated. thermofisher.com

Countercurrent Chromatography Applications

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid stationary phase, thereby preventing the irreversible adsorption and potential degradation of sensitive analytes. nih.govnews-medical.net This makes it particularly well-suited for the purification of natural products like rocaglamide derivatives, which can be unstable. springernature.com CCC relies on partitioning the components of a mixture between two immiscible liquid phases (a stationary liquid phase and a mobile liquid phase) based on their differential solubilities. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) is a modern variant that utilizes a strong centrifugal force to hold the stationary phase in place while the mobile phase is pumped through, ensuring efficient mixing and separation. mdpi.com The selection of a suitable biphasic solvent system is the most critical step in developing a CCC method. springernature.com An ideal solvent system provides an optimal partition coefficient (K) for the target compound, typically between 0.5 and 2, allowing for effective separation from contaminants with different K values.

The process involves:

Solvent System Selection: A wide array of solvent systems can be formulated. A common family of systems for moderately polar compounds is the hexane-ethyl acetate-methanol-water (HEMWat) system. nih.gov The ratio of these solvents is adjusted to fine-tune the polarity of each phase and achieve the desired partition coefficient for this compound.

Mode of Operation: The system can be run in normal-phase mode (polar stationary phase, non-polar mobile phase) or reversed-phase mode (non-polar stationary phase, polar mobile phase). news-medical.net

Fractionation: The crude or partially purified extract is dissolved in a portion of the solvent system and injected into the CCC coil. The mobile phase is then pumped through, carrying components at different rates according to their partitioning behavior, allowing for the collection of purified fractions. acs.org

CCC is highly advantageous as a preliminary purification step to handle large volumes of crude extract, reducing the burden on subsequent, higher-resolution techniques like preparative HPLC. acs.org

Adsorption and Ion-Exchange Chromatography

Adsorption chromatography is a fundamental technique used in the initial stages of natural product isolation. It separates compounds based on their differential affinity for the surface of a solid stationary phase (the adsorbent). For a compound like this compound, which is a type of flavonoid-like molecule, common adsorbents include silica gel, polyamide, and macroporous resins. mdpi.comnih.gov

Silica Gel Chromatography: This is a widely used method where separation is based on polarity. A solvent system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing in polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol), is used to elute compounds from the column. Non-polar compounds elute first, followed by progressively more polar ones.

Macroporous Resin Chromatography: These synthetic polymers offer a large surface area for adsorption. mdpi.com Resins like the Amberlite XAD series are effective for adsorbing organic compounds from aqueous extracts. brieflands.com The separation is based on a combination of hydrophobic interactions and polarity. After loading the extract onto the resin column, unwanted polar substances like sugars and salts are washed away with water. The desired compounds, including this compound, are then desorbed using a solvent of appropriate polarity, such as ethanol or methanol. researchgate.net

Ion-exchange chromatography separates molecules based on their net charge. Since this compound possesses a carboxylic acid group, it will be negatively charged at a pH above its pKa. This allows for the use of an anion-exchange resin. researchgate.net In this process, the extract, buffered to an appropriate pH, is passed through a column containing a positively charged stationary phase. The negatively charged this compound binds to the resin, while neutral and positively charged molecules pass through. The bound compound is then eluted by changing the pH or by increasing the concentration of a competing salt in the eluent. brieflands.com This technique can be highly effective for separating acidic compounds from neutral analogues.

Methodological Optimization in Isolation Research

The efficient isolation of this compound hinges on the systematic optimization of extraction and purification parameters. The goal is to maximize the recovery and purity of the target compound while minimizing time, solvent consumption, and the number of steps. nih.gov

Optimization strategies often involve a multi-parameter approach, as factors in chromatography are frequently interdependent. nih.gov Key areas for optimization include:

Extraction: Before purification, the extraction process itself is optimized. Techniques like Response Surface Methodology (RSM) can be used to statistically model the effects of variables such as solvent composition (e.g., ethanol-water percentage), temperature, extraction time, and the solid-to-solvent ratio to find the conditions that yield the highest concentration of the target compound. mdpi.commdpi.com

Chromatographic Conditions:

Mobile Phase Gradient: In HPLC, the gradient slope (how quickly the solvent composition changes) is a critical parameter. A shallow gradient can improve the resolution between closely eluting peaks, while a steeper gradient can shorten the run time. lcms.cz

Flow Rate: Optimizing the flow rate is a trade-off between separation efficiency and analysis time.

Sample Loading: Overloading a column leads to poor separation and peak broadening. Determining the maximum sample load for a given column without sacrificing purity is essential for maximizing throughput in preparative applications. lcms.cz

Workflow Integration: An optimized workflow often involves a sequence of chromatographic techniques. A typical sequence might start with low-resolution, high-capacity methods and move to high-resolution, lower-capacity methods. For example, an optimized protocol could involve:

Initial fractionation of the crude extract using macroporous resin or countercurrent chromatography to remove bulk impurities and enrich the fraction containing rocaglamides. acs.org

Further separation of the enriched fraction by silica gel column chromatography.

Final purification to research-grade purity (>95%) using semi-preparative HPLC. mdpi.com

Table 2: Variables for Optimization in Chromatographic Purification

TechniqueKey Variables to OptimizeGoal of Optimization
Liquid Chromatography (HPLC)Mobile phase composition/gradient, flow rate, column temperature, stationary phase typeMaximize resolution, improve peak shape, reduce run time
Countercurrent Chromatography (CCC)Solvent system composition, mobile phase flow rate, rotational speedAchieve optimal partition coefficient (K), enhance separation efficiency
Adsorption ChromatographyAdsorbent type, solvent system polarity, sample loadImprove separation of compounds with different polarities, increase recovery
Ion-Exchange ChromatographyBuffer pH, ionic strength of eluent, resin typeEnhance binding selectivity, achieve efficient elution

Elucidation of Biosynthetic Pathways

Proposed Biogenetic Origin of the Rocaglamide (B1679497) Core Structure

The biosynthesis of the characteristic cyclopenta[b]benzofuran core of rocaglamides is thought to arise from the convergence of two distinct metabolic pathways: the flavonoid and the cinnamic acid pathways. nih.govnih.govresearchgate.net This hypothesis is supported by the structural components observed in the final rocaglamide molecules.

The proposed biosynthetic pathway begins with the condensation of a flavonoid nucleus (I) and a cinnamic acid amide (II). nih.govuni-hannover.de The flavonoid component provides the foundational benzofuran (B130515) portion of the rocaglamide structure, while the cinnamic acid derivative contributes the atoms necessary to form the fused cyclopentane (B165970) ring. nih.govnih.gov Specifically, rocagloic acid is considered a key biosynthetic precursor from which various rocaglamide-type compounds can be derived. researchgate.net

A key step in this proposed pathway is a Michael-type 1,4-addition, which involves the C-2 of the flavonoid and C-3 of the cinnamic acid amide. nih.gov This initial carbon-carbon bond formation is crucial for the subsequent cyclization events.

Following the initial Michael addition, a series of enzymatic and potentially non-enzymatic transformations are believed to occur. The resulting intermediate (III) from the Michael addition undergoes an intramolecular attack where the C-2 of the amide enolate attacks the C-4 carbonyl group of the former flavonoid moiety. nih.gov This step forges the five-membered ring, leading to the formation of a key intermediate (IV), which is a dehydroaglain derivative. nih.gov

This intermediate is pivotal as it stands at a crossroads, leading to different classes of flavaglines. Reduction of this intermediate can yield aglain-type compounds. nih.gov The transformation from the cyclopenta[bc]benzopyran ring system of aglains to the cyclopenta[b]benzofuran ring system of rocaglamides involves significant rearrangements, including the opening of a carbon-carbon bond and the formation of a new one. nih.gov It has been proposed that an α-ketol rearrangement converts the cyclopenta[bc]pyran intermediate into the cyclopenta[b]benzofuran skeleton characteristic of rocaglamides. nih.gov

Involvement of Flavonoid and Cinnamic Acid Amide Precursors

Mechanistic Investigations of Cycloaddition and Rearrangement Reactions

The central transformation in rocaglamide biosynthesis is a proposed formal [3+2] cycloaddition reaction. nih.gov Biomimetic synthetic approaches have successfully utilized a photocycloaddition of a 3-hydroxyflavone (B191502) derivative with a cinnamate (B1238496) to construct the aglain core structure. nih.gov This synthetic mimicry lends support to the proposed natural biosynthetic pathway.

Genetic and Molecular Studies of Biosynthetic Enzymes

While the general biosynthetic framework for rocaglamides is outlined, the specific enzymes catalyzing each step remain largely uncharacterized. The complexity of the proposed reactions, including oxidations, reductions, and rearrangements, suggests the involvement of a suite of enzymes such as P450 monooxygenases, reductases, and transferases. researchgate.net

Interestingly, studies on organisms that have developed resistance to rocaglamides provide indirect insights into the molecular interactions that are key to their bioactivity. For instance, a parasitic fungus found on Aglaia plants has been shown to possess a mutated eukaryotic translation initiation factor (eIF4A) that confers resistance to rocaglates. elifesciences.orgbiorxiv.org This adaptation highlights the specific molecular target of rocaglamides and underscores the evolutionary pressure exerted by these potent plant secondary metabolites. The plant itself employs a similar strategy of mutated eIF4A to avoid autotoxicity. elifesciences.orgbiorxiv.org While these studies focus on the target of rocaglamides rather than their biosynthesis, they provide a fascinating glimpse into the co-evolutionary dynamics shaped by these complex natural products.

Further research employing modern genetic and molecular biology techniques, such as transcriptome analysis and gene silencing, in Aglaia species will be crucial to identify and characterize the specific genes and enzymes responsible for rocaglamide biosynthesis.

In Vivo and In Vitro Biosynthetic Pathway Reconstruction

The complete reconstruction of the 1-O-Formylrocagloic acid biosynthetic pathway, either in vivo using heterologous expression systems or in vitro with purified enzymes, has not yet been reported. Such reconstructions are a significant undertaking due to the likely complexity of the enzymatic machinery and the challenge of identifying all the necessary genes.

However, the principles of pathway reconstruction have been successfully applied to other complex natural products. researchgate.net These approaches often involve expressing the putative biosynthetic genes in a heterologous host, such as yeast (Saccharomyces cerevisiae) or another fungus (Aspergillus species), to observe the production of intermediates and the final product. researchgate.net

The successful biomimetic synthesis of the rocaglamide core provides a chemical blueprint for what an enzymatic synthesis would need to accomplish. nih.govnih.gov Future work in this area will likely focus on identifying the candidate genes from Aglaia species and then using heterologous expression and in vitro enzymatic assays to confirm their function and piece together the complete biosynthetic puzzle of this compound and other rocaglamides.

Synthetic Chemistry and Derivatization Approaches

Total Synthesis Strategies for the Rocaglamide (B1679497) Skeleton

The total synthesis of the rocaglamide core has been a significant focus of synthetic organic chemistry, leading to the development of several elegant and innovative strategies. The challenge lies in the stereoselective construction of the highly substituted tricyclic system, which features five contiguous stereocenters. nih.govresearchgate.net The primary approaches can be broadly categorized into intramolecular cyclization and biomimetic cycloaddition reactions. nih.govresearchgate.net

Key strategies that have been successfully employed include:

[3+2] Cycloaddition Reactions: A biomimetic approach pioneered by Porco and coworkers utilizes a [3+2] photocycloaddition between a 3-hydroxyflavone (B191502) and a cinnamate (B1238496) derivative. rsc.orgacs.org This light-driven reaction proceeds via an excited-state intramolecular proton transfer to generate an oxidopyrylium species, which then undergoes the cycloaddition. acs.org The resulting aglain core can be subsequently rearranged to the characteristic cyclopenta[b]benzofuran skeleton of rocaglamides. nih.gov This method is notable for its efficiency in constructing the core structure and has been adapted for asymmetric synthesis. nih.gov

Nazarov Cyclization: The Frontier group and others have utilized an oxidation-initiated Nazarov cyclization to form the cyclopentane (B165970) ring. nih.gov This strategy involves the electrocyclization of a pentadienyl cation, generated from a functionalized benzofuran (B130515) precursor, to create the adjacent stereocenters with conrotatory selectivity. nih.govacs.org While powerful, this method has faced challenges, including unexpected ring-opening of the product under certain conditions. acs.org

Intramolecular Cyclization and Coupling: Early approaches, developed by chemists like Taylor and Kraus, relied on intramolecular reactions. One such method involves a samarium(II) iodide-mediated intramolecular pinacol (B44631) coupling of a keto-aldehyde to construct the five-membered ring. acs.orgresearchgate.net Another strategy uses an intramolecular condensation reaction to form the tricyclic skeleton efficiently. nih.gov These methods were foundational in establishing routes to racemic rocaglamide and its analogues. nih.gov

Oxidative Cyclization: The first enantioselective total synthesis of (-)-rocaglamide, accomplished by Trost and coworkers, featured a novel oxidative cyclization mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form the dihydrobenzofuran ring. nih.govacs.org This key step established the absolute stereochemistry of the natural product. researchgate.netacs.org

The table below summarizes some of the key synthetic approaches to the rocaglamide skeleton.

Strategy Key Reaction Proponents/Developers Key Features
Biomimetic Photocycloaddition[3+2] CycloadditionPorco et al.Mimics proposed biosynthetic pathway; forms aglain core intermediate. rsc.orgacs.org
Nazarov CyclizationOxidation-initiated 4π-electrocyclizationFrontier, Magnus, Tius et al.Constructs cyclopentanone (B42830) ring with high diastereoselectivity. nih.govacs.orgutexas.edu
Intramolecular Pinacol CouplingSmI₂-mediated keto-aldehyde couplingTaylor, Kraus et al.Early and effective method for forming the cyclopentane ring. acs.orgresearchgate.net
Oxidative CyclizationDDQ-mediated cyclizationTrost et al.Key step in the first enantioselective synthesis of (-)-rocaglamide. acs.orgacs.org
Silyl (B83357) Vinylketene Annulation[4+1] AnnulationGiese and MoserA novel approach affording the required cis-relationship of aryl groups. nih.govrsc.org

Semi-Synthesis of 1-O-Formylrocagloic Acid Analogues

While total synthesis provides access to the core rocaglamide structure, semi-synthesis, starting from naturally isolated rocaglates, is a practical approach for generating analogues. This compound itself was isolated from the fruits of Aglaia spectabilis (syn. Amoora cucullata). nih.govnih.gov Its close relative, rocagloic acid, serves as a valuable precursor for derivatization.

For instance, rocagloic acid can be converted to rocaglamide derivatives through standard amide coupling reactions. In one reported synthesis, (±)-rocaglamide was prepared from rocagloic acid using a dicyclohexylcarbodiimide (B1669883) (DCC)-mediated amide coupling in 60% yield. nih.gov Similarly, other rocaglates like methyl rocaglate can be hydrolyzed to rocagloic acid, which is then available for further modification. nih.gov

The formyl group at the C-1 position of this compound is an ester. This functionality allows for semi-synthetic modifications such as:

Transesterification: Replacing the formyl group with other acyl groups to probe structure-activity relationships. For example, 1-O-acetylrocaglaol and its derivatives have been isolated or synthesized. nih.gov

Hydrolysis: Removal of the formyl group to yield the corresponding 1-hydroxy derivative (rocagloic acid), which can then be used in further functionalization reactions.

This semi-synthetic approach is highly valuable for rapidly creating a library of related compounds to explore their biological potential without undertaking a lengthy total synthesis for each new derivative. researchgate.net

Regioselective and Stereoselective Functionalization

The biological activity of rocaglamides is highly dependent on their specific three-dimensional structure. Therefore, controlling the regioselectivity (where on the molecule a reaction occurs) and stereoselectivity (the spatial orientation of the atoms) during synthesis is paramount. nih.gov

Stereoselectivity: The rocaglamide skeleton possesses five contiguous stereocenters, making stereocontrol a central theme in its synthesis. nih.govresearchgate.net

In [3+2] cycloaddition approaches, the use of chiral Brønsted acids, such as functionalized TADDOL derivatives, has been shown to induce asymmetry, leading to enantiomerically enriched products. nih.gov

Diastereoselective reductions are often employed in the final steps. For example, after the formation of the core skeleton, a ketone is often reduced to a secondary alcohol. The stereochemical outcome of this reduction is crucial and can be directed by the existing stereocenters in the molecule. nih.gov

The Nazarov cyclization is inherently stereospecific (conrotatory), which allows for the predictable formation of the relative stereochemistry of the newly formed centers. acs.org

Regioselectivity: The ability to selectively functionalize specific positions on the rocaglamide scaffold is key to developing novel derivatives.

The synthesis of halogenated rocaglate derivatives showcases regioselective functionalization. Synthetic strategies have been developed to introduce halogens at specific positions on the aromatic rings (e.g., C6 and C8), which can significantly modulate biological activity and pharmacokinetic properties. acs.org

Derivatization of the C-2 position is a common strategy. Starting from methyl rocaglate or rocagloic acid, the ester or carboxylic acid at C-2 can be converted into a wide range of amides, including hydroxamates, to explore their potential as inhibitors of eukaryotic translation. acs.orgnih.gov

Functionalization at C-1 is exemplified by the natural occurrence of 1-O-formyl, 1-O-acetyl, and 1-hydroxy derivatives, indicating that this position is amenable to selective modification. nih.gov

The precise control over both regio- and stereochemistry is a testament to the advanced state of synthetic organic chemistry and is essential for elucidating the structure-activity relationships of this compound class. researchgate.netacs.org

Design and Synthesis of Novel this compound Derivatives for Biological Evaluation

The design and synthesis of novel derivatives based on the this compound and general rocaglamide scaffold are driven by the quest for improved biological activity, selectivity, and drug-like properties. acs.orgmdpi.commdpi.com Researchers synthesize libraries of analogues to systematically probe the structure-activity relationship (SAR). uc.ptoncodesign-services.com

Key areas of modification and the resulting biological investigations include:

Modification of the C-2 Amide/Ester: A significant number of analogues have been created by altering the substituent at the C-2 position. For example, replacing the methyl ester of methyl rocaglate with various hydroxamates has led to the identification of potent inhibitors of protein synthesis with activity comparable to the highly active natural product silvestrol (B610840). acs.orgnih.gov These studies often involve synthesizing both enantiomers to determine if the biological activity is stereospecific. nih.gov

Aromatic Ring Substitution: The substitution pattern on the phenyl rings is crucial for activity. Synthesis of derivatives with different substituents on these rings, such as the introduction of halogens or alternative alkoxy groups, has been explored to create pan-antiviral agents. acs.org These modifications can influence target binding, metabolic stability, and lipophilicity. acs.org

Heterocyclic Analogues: Researchers have also synthesized derivatives where the core ring system or appended groups are replaced with heterocycles to explore new chemical space and biological activities. For instance, rocaglamide heterocycle derivatives have been synthesized and evaluated for their ability to inhibit Wnt signaling. rsc.org

The general workflow involves designing a series of related compounds, developing a synthetic route to access them (often leveraging established total or semi-synthetic methods), and then subjecting them to a battery of biological assays to evaluate their efficacy and mechanism of action. nih.govnih.gov

Green Chemistry Principles in this compound Synthesis

While the primary focus of many synthetic efforts toward rocaglamides has been on overcoming the sheer complexity of the molecule, several of the developed strategies align with the principles of green chemistry, even if not explicitly stated as a primary goal. The pursuit of efficiency and elegance in synthesis often leads to more sustainable practices.

Catalysis: The use of catalytic reactions is a cornerstone of green chemistry, as it reduces the need for stoichiometric reagents and minimizes waste. Several syntheses of the rocaglamide skeleton employ catalysis.

Palladium-catalyzed cyclizations , such as the Nazarov-type reactions, are examples of transition-metal catalysis.

The use of chiral Brønsted acids in asymmetric [3+2] cycloadditions represents organocatalysis, avoiding the use of potentially toxic heavy metals. nih.gov

Atom Economy: Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are considered green.

Cycloaddition reactions , such as the [3+2] photocycloaddition and the [4+1] annulation, are inherently atom-economical as they form multiple bonds and rings in a single step with minimal loss of atoms. nih.govrsc.org

Photochemical Reactions: The use of light to initiate reactions, as seen in the biomimetic [3+2] photocycloaddition, can be a green alternative to using chemical initiators or high temperatures, thus reducing energy consumption and reagent use. acs.org

While dedicated studies on applying a full suite of green chemistry metrics to rocaglamide synthesis are not prominent in the literature, the evolution of synthetic strategies towards more catalytic and step-economical processes demonstrates a positive trend towards more sustainable chemical synthesis. researchgate.netanr.fr

Biological Activities and Underlying Cellular/molecular Mechanisms Non Clinical Focus

Modulation of Signal Transduction Pathways (Investigative Focus)

Potential Interactions with NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) represents a family of transcription factors that are pivotal in regulating immune and inflammatory responses. plos.org In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, a signaling cascade activates the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, leading to their degradation and the release of NF-κB. The freed NF-κB then moves to the nucleus to activate the transcription of target genes.

While direct studies on the interaction of 1-O-Formylrocagloic acid with the NF-κB pathway are not extensively detailed in the available literature, related compounds and natural products have shown significant modulation of this pathway. For instance, α-dimorphecolic acid has been shown to inhibit microglial inflammation by regulating NF-κB signaling, specifically by decreasing the expression of genes like Nfkb2 and Nfkbia. nih.gov Similarly, other natural compounds have been found to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines. nih.gov Given that many natural compounds with anti-inflammatory properties exert their effects through the NF-κB pathway, it is a plausible area for investigation for this compound. nih.govpreprints.org The potential for this compound to modulate NF-κB signaling warrants further research to elucidate its specific mechanisms and therapeutic potential.

Investigation of AMPK and Nrf2 Pathway Modulation

AMPK Pathway

The 5'-AMP-activated protein kinase (AMPK) is a crucial enzyme in maintaining cellular energy homeostasis. wikipedia.org It is activated when cellular energy levels are low, leading to the stimulation of glucose and fatty acid uptake and oxidation. wikipedia.org AMPK activation inhibits energy-consuming processes like the synthesis of cholesterol, fatty acids, and triglycerides. wikipedia.orgnih.gov

Direct research specifically investigating the effects of this compound on the AMPK pathway is limited. However, the broader class of polyphenols, to which rocaglamide (B1679497) derivatives are related, are known to interact with the AMPK pathway. frontiersin.org For example, some polyphenols can activate AMPK, which in turn can regulate lipid metabolism by phosphorylating and inactivating key enzymes like acetyl-CoA carboxylase (ACC). wikipedia.orgfrontiersin.org This action reduces the synthesis of malonyl-CoA, a molecule that inhibits the transport of fatty acids into mitochondria for oxidation. wikipedia.org The potential for this compound to modulate AMPK signaling presents an interesting avenue for future research into its metabolic effects.

Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. mdpi.com Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Keap1, which targets it for degradation. mdpi.comnih.gov In the presence of oxidative stress, Nrf2 is stabilized, allowing it to move to the nucleus and activate the transcription of antioxidant genes. nih.gov

There is no direct evidence from the provided search results detailing the interaction of this compound with the Nrf2 pathway. However, other natural compounds have been shown to activate the Nrf2 pathway, leading to an enhanced antioxidant response. mdpi.comnih.gov For instance, chlorogenic acid activates Nrf2, contributing to its antioxidant effects. nih.gov Given the established role of Nrf2 in mitigating oxidative stress and inflammation, investigating the potential of this compound to modulate this pathway could reveal important aspects of its biological activity. mdpi.com

Immunomodulatory Effects (Cellular Level)

Immunomodulatory substances can influence the functioning of the immune system. frontiersin.org Natural products, including polysaccharides, flavonoids, and saponins, have been shown to possess immunomodulatory properties by activating various immune cells and regulating cytokine production. frontiersin.org For example, certain compounds can stimulate macrophages, leading to the production of cytokines like TNF-α, IL-1β, and IL-6. nih.gov

While specific studies on the immunomodulatory effects of this compound at the cellular level are not detailed in the provided results, its classification as a natural bioactive compound suggests it may possess such properties. preprints.org The general anti-inflammatory effects observed with related compounds often stem from their ability to modulate immune cell activity and signaling pathways. nih.gov Further research is necessary to determine the specific immunomodulatory actions of this compound on different immune cell types and the underlying molecular mechanisms.

Enzyme Inhibition and Receptor Modulation Studies

Enzyme inhibitors are molecules that bind to enzymes and reduce their activity. libretexts.org They can be classified as reversible or irreversible. ucl.ac.uklongdom.org Reversible inhibitors, which can be competitive or non-competitive, bind non-covalently, while irreversible inhibitors typically form covalent bonds with the enzyme. ucl.ac.uklongdom.org

There is a lack of specific studies on this compound as an inhibitor of particular enzymes in the provided search results. However, the broad class of natural products is a rich source of enzyme inhibitors. mdpi.com For example, various plant-derived compounds have been identified as inhibitors of enzymes like α-glucosidase and proteases. mdpi.com

Receptor modulation involves ligands that bind to receptors and alter their signaling activity. nih.gov Small molecule ligands can act as agonists or antagonists, or they can allosterically modulate the receptor's response to its primary ligand. nih.gov No specific receptor modulation studies for this compound were found. Future research could explore the potential of this compound to interact with and modulate the activity of various cellular receptors.

Investigation of Anti-Angiogenic Properties in Cellular Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. mdpi.com Anti-angiogenic therapies aim to inhibit this process, thereby cutting off the nutrient supply to tumors. mdpi.com

While direct studies on the anti-angiogenic properties of this compound in cellular models are not available in the provided search results, other natural compounds have demonstrated significant anti-angiogenic effects. For example, Asiatic Acid has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). plos.org It also inhibits the pro-angiogenic effects of vascular endothelial growth factor (VEGF). plos.org Flavonoids like EGCG and baicalein (B1667712) have also been reported to suppress angiogenesis by inhibiting VEGF expression and signaling. mdpi.com Given that this compound is a natural product with cytotoxic properties, investigating its potential to inhibit angiogenesis in cellular models, such as HUVEC-based assays, would be a logical next step to further characterize its biological activities. preprints.org

Structure Activity Relationship Sar Studies of 1 O Formylrocagloic Acid and Analogues

Impact of Formyl Group on Biological Activity

The substituent at the C-1 position of the rocaglate skeleton plays a significant role in modulating biological, particularly cytotoxic, activity. 1-O-Formylrocagloic acid, a derivative of rocagloic acid, features a formyl group (-CHO) at this position.

Research has demonstrated that this compound is a potent cytotoxic agent against various human cancer cell lines, including KB (nasopharynx), BC (breast cancer), and NCI-H187 (small cell lung cancer). nih.gov In one study, it was isolated from the fruits of Amoora cucullata and exhibited significant cytotoxic properties. nih.gov Further studies have shown that this compound (referred to as compound 8 in the study) possesses the most potent activity in overcoming resistance to TNF-related apoptosis-inducing ligand (TRAIL) in human gastric adenocarcinoma cells. researchgate.net

Role of the Cyclopenta[b]benzopyran Ring System in Activity

The core scaffold of rocaglates, including this compound, is a 1H-cyclopenta[b]benzofuran ring system. nih.gov This structure is often grouped with the structurally related cyclopenta[bc]benzopyrans and benzo[b]oxepines, all derived from plants of the Aglaia genus. nih.govresearchgate.net It is believed that the cyclopenta[bc]benzopyran ring system is a key biosynthetic precursor to the cyclopenta[b]benzofuran core found in rocaglates. nih.govbiorxiv.org

This fundamental ring system, formed by the cycloaddition of a flavonoid nucleus and a cinnamic acid moiety, is indispensable for the biological activity of this class of compounds. nih.govresearchgate.net The highly substituted and rigid cyclopenta[b]benzofuran skeleton is a defining feature of rocaglates and is critical for their interaction with biological targets, such as the eukaryotic initiation factor 4A (eIF4A). researchgate.net Modifications that disrupt this core structure generally lead to a significant loss of activity, underscoring its essential role. The family of natural products known as flavaglines, which includes rocaglates, is characterized by this central cyclopentane (B165970) ring, and its specific substitutions and stereochemistry are key determinants of their wide-ranging biological effects, from insecticidal to anticancer and antiviral activities. researchgate.netresearchgate.net

Influence of Substituent Variations on Potency and Selectivity

Beyond the C-1 position, substitutions on the phenyl rings (A and B) and other positions of the cyclopenta[b]benzofuran core significantly influence the potency and selectivity of rocaglate analogues.

Key findings from various SAR studies include:

Phenyl Ring A (C6): Halogenation at this position can enhance activity. For instance, introducing a chlorine atom at C6 has been shown to improve the inhibition of translation initiation. acs.org Conversely, larger substituents, such as a benzyloxy group at C6, lead to decreased activity. acs.org

Phenyl Ring B (C3' and C4'): Modifications on this ring are common. nih.gov Hydroxylation at C-3' is a known variation. nih.govnih.gov Halogenation at C4' with chlorine or bromine also results in a significant improvement in inhibitory activity. acs.org

C8-Methoxy Group: The methoxy (B1213986) group at the C-8 position appears to be necessary for potent cytotoxic activity. Derivatives lacking this substituent are significantly less active. nih.gov

C2-Position: Substitution at the C-2 position can have a notable effect on the cytotoxicity of rocaglamides. nih.gov

Dioxanyloxy Ring: The presence of a complex dioxanyloxy ring system attached to phenyl ring A, as seen in the potent analogue silvestrol (B610840), has been shown to greatly enhance cytotoxic potency. thieme-connect.com

These findings highlight that while the core scaffold is essential, fine-tuning the electronic and steric properties of substituents at various positions is a key strategy for optimizing the biological profile of rocaglate derivatives.

PositionSubstituent TypeImpact on ActivityReference
C-1Formyl or Acetyl EsterEnhances cytotoxic potency compared to hydroxyl group nih.govnih.gov
C-6 (Ring A)ChlorineImproves inhibition of translation initiation acs.org
C-6 (Ring A)BenzyloxyDecreases activity acs.org
C-4' (Ring B)Chlorine or BromineImproves inhibition of translation initiation acs.org
C-8MethoxyNecessary for potent cytotoxicity nih.gov
Ring ADioxanyloxy RingEnhances cytotoxic potency (e.g., Silvestrol) thieme-connect.com

Stereochemical Implications for Biological Response

Stereochemistry is a critical factor for the biological activity of rocaglates. The specific three-dimensional arrangement of atoms in the molecule dictates how it fits into its biological target.

This compound has a defined absolute stereochemistry of (1R, 2R, 3S, 3aR, 8bS). nih.gov This configuration is consistent across other naturally occurring, highly active rocaglate derivatives like rocaglamide (B1679497). nih.govnih.gov This conservation implies that this specific spatial arrangement is essential for potent biological activity. Studies on different stereoisomers of related compounds, such as rocaglaol, have confirmed that variations in stereochemistry have a pronounced influence on biological effects. researchgate.net The synthesis of unnatural isomers and subsequent bioassays have shown that the "natural" stereoisomers are consistently the most potent, which may be related to stereospecific recognition by cellular uptake transporters or the target protein itself. nih.gov Any alteration, such as the di-epimerization of the core scaffold, can lead to novel rocaglate stereoisomers with different activity profiles, further highlighting the importance of the precise 3D structure. acs.org

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular modeling are powerful tools used to understand and predict the interactions between a ligand, like a rocaglate derivative, and its biological target at the molecular level. kallipos.gr Techniques such as molecular docking are widely employed to predict the binding pose and affinity of a molecule within the active site of a protein. researchgate.netplos.org

For rocaglates, these methods are used to model their binding to the eIF4A RNA helicase. uni-hannover.de By simulating how different analogues fit into the eIF4A-RNA pocket, researchers can rationalize observed SAR data. For example, docking studies can help explain why certain substituents enhance binding affinity through favorable interactions (like hydrogen bonds or hydrophobic interactions) with specific amino acid residues in the target, while other groups might cause steric clashes that reduce activity. plos.orgmdpi.com These computational insights allow for a more rational design of new analogues, prioritizing the synthesis of compounds predicted to have improved binding and, consequently, higher biological activity. diva-portal.org

Development of SAR Models for Optimized Biological Activity

The culmination of SAR studies is often the development of a predictive model, such as a Quantitative Structure-Activity Relationship (QSAR) model. wikipedia.org QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their measured biological activity. preprints.org

For rocaglates, the extensive SAR data gathered from numerous studies forms the basis for such models. The key determinants of activity—the integrity of the cyclopenta[b]benzofuran core, the required (1R, 2R, 3S, 3aR, 8bS) stereochemistry, the benefit of an ester at C-1, the necessity of the C8-methoxy group, and the effects of halogenation on the A and B rings—are all parameters that can be encoded into a QSAR model. nih.govnih.govnih.govacs.org These models can then be used to predict the activity of novel, unsynthesized rocaglate analogues. This predictive power helps to prioritize synthetic efforts, focusing resources on candidates that are most likely to exhibit high potency and desired selectivity, thereby accelerating the drug discovery and optimization process. preprints.orgresearchgate.net

Advanced Analytical and Characterization Methodologies for Research

Spectroscopic Techniques for Structural Confirmation in Research

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interaction of molecules with electromagnetic radiation, researchers can piece together the precise arrangement of atoms, confirm identity, and ascertain purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. univr.itorganicchemistrydata.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

For 1-O-Formylrocagloic acid, ¹H NMR spectroscopy is used to identify all proton-containing functional groups. The chemical shift (δ) of each proton, measured in parts per million (ppm), indicates its electronic environment. oregonstate.edu The integral of each signal is proportional to the number of protons it represents, while the splitting pattern (multiplicity), caused by spin-spin coupling, reveals the number of adjacent protons, thus helping to establish connectivity. organicchemistrydata.org The coupling constant (J), measured in Hertz (Hz), provides further detail on the dihedral angle between protons, which is crucial for conformational analysis. researchgate.net

Quantitative NMR (qNMR) is a primary ratio method used to determine the absolute purity of a sample without requiring an identical reference standard of the analyte. oregonstate.eduresearchgate.net By integrating the signal of a known amount of an internal standard with a known purity and comparing it to the integral of a specific, well-resolved signal from the analyte, the purity of this compound can be calculated with high accuracy and traceability. oregonstate.edulibretexts.org

Representative ¹H and ¹³C NMR Data for the Core Structure of this compound (Note: As specific published data for this compound is not available, this table presents representative values for the rocagloic acid core based on related compounds and known chemical shift ranges for the formyl group.)

PositionRepresentative ¹H Chemical Shift (δ, ppm)Representative ¹³C Chemical Shift (δ, ppm)
Formyl (-CHO)~8.0-8.2 (s)~160-165
Aromatic (Ring A)~6.8-7.5 (m)~110-150
Methoxy (B1213986) (-OCH₃)~3.8 (s)~55-60
Furan Ring Protons~4.5-5.5 (m)~70-90
Carboxylic Acid (-COOH)>10.0 (br s)~170-180
Data is illustrative and based on general principles of NMR spectroscopy.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. organicchemistrydata.org It is indispensable for determining the molecular weight of a compound with high precision and for obtaining structural information through fragmentation analysis. libretexts.orgslideshare.net

For this compound, high-resolution mass spectrometry (HRMS) can determine its elemental composition by measuring the molecular ion's mass to within a few parts per million of its theoretical value. When a molecule is ionized, typically by electron impact (EI), it forms a molecular ion (M⁺•) that is energetically unstable and breaks apart into smaller, characteristic fragment ions. organicchemistrydata.orglibretexts.org The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint. slideshare.net

The fragmentation pattern provides clues to the molecule's structure. For this compound, predictable cleavages include the loss of the formyl group, decarboxylation (loss of CO₂), and various cleavages within the complex ring system. libretexts.orguou.ac.in Analyzing these fragments allows researchers to confirm the presence of specific structural motifs.

Plausible Mass Spectrometry Fragmentation for this compound (Based on the principles of mass spectrometry and known fragmentation of related functional groups.)

Ionm/z (Nominal)Description
[M]⁺•Calculated MWMolecular Ion
[M - CHO]⁺M - 29Loss of the formyl radical
[M - HCOOH]⁺•M - 46Loss of formic acid
[M - CO₂]⁺•M - 44Loss of carbon dioxide from the carboxylic acid
[RCO]⁺-Acylium ions from cleavage of ester or acid groups libretexts.org
This table represents potential fragmentation pathways for structural elucidation.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.com This technique is exceptionally valuable for determining the absolute configuration (the specific 3D arrangement of atoms) of stereocenters within a molecule. creative-proteomics.comnih.gov

The complex, polycyclic structure of this compound contains multiple chiral centers. The CD spectrum, which plots the difference in absorption (Δε) versus wavelength, will show positive or negative peaks, known as Cotton effects, that are characteristic of the molecule's specific stereochemistry. ull.es

To determine the absolute configuration, the experimental CD spectrum is compared with the spectrum of a known standard or, more commonly for novel compounds, with a spectrum predicted by quantum mechanical calculations for a specific, assumed stereoisomer. rsc.org A match between the experimental and a calculated spectrum provides strong evidence for that particular absolute configuration. Alternatively, chemical derivatization to introduce a chromophore with a known CD response, such as the exciton (B1674681) chirality method, can be used to assign the stereochemistry of specific functional groups. ull.es

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Chromatographic Techniques for Quantitative Analysis in Biological Matrices

To study the behavior of this compound in a biological system, it is essential to accurately measure its concentration in complex matrices like plasma, urine, or tissue homogenates. High-resolution chromatography is the method of choice for this purpose, as it separates the analyte of interest from endogenous interferences.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. nih.govoatext.com For the analysis of this compound in biological matrices, a reversed-phase HPLC method is typically developed and validated. researchgate.netderpharmachemica.com

The process begins with sample preparation, which is critical for removing interfering substances like proteins and lipids. Common methods include protein precipitation using an organic solvent (e.g., acetonitrile) or solid-phase extraction (SPE) for a cleaner extract. oatext.com An internal standard (a structurally similar compound not present in the sample) is added to correct for variations in extraction and injection. nih.gov

The prepared sample is then injected into the HPLC system. The separation is achieved on a column (e.g., a C18 column) with a mobile phase, which is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724), often run in a gradient to optimize resolution. researchgate.netoatext.com Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector set to a wavelength where the compound absorbs light. nih.gov The concentration of the analyte is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of the standard.

Typical HPLC Method Parameters for Analysis in Plasma

ParameterSpecification
Sample Preparation Protein precipitation with acetonitrile, centrifugation, filtration oatext.com
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient Elution)
Flow Rate 1.0 mL/min oatext.com
Detector Diode-Array Detector (DAD) or UV-Vis Detector
Internal Standard A structurally related rocaglate derivative
Quantification Peak area ratio against a calibration curve

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for analyzing volatile and thermally stable compounds. jfda-online.com this compound, being a polar, non-volatile carboxylic acid, cannot be analyzed directly by GC-MS. colostate.edu However, it can be analyzed after chemical derivatization to convert it into a volatile and thermally stable analogue. colostate.edusigmaaldrich.com

The primary target for derivatization is the active hydrogen of the carboxylic acid group. colostate.edu Common derivatization methods include:

Esterification: Converting the carboxylic acid to a methyl ester using reagents like diazomethane, or BF₃ in methanol (B129727).

Silylation: Reacting the carboxylic acid with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a silyl (B83357) ester. sigmaaldrich.com

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated on a long capillary column. nih.gov The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing both quantitative data and mass spectra for identification. nih.gov While effective, this method is more laborious than HPLC due to the additional derivatization step and is generally used when the high separation efficiency of capillary GC is required or when HPLC is not available. jfda-online.comresearchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) stands as a powerful and highly sensitive analytical tool for the analysis of this compound and other rocaglate derivatives. measurlabs.commdpi.com This technique combines the high-resolution separation capabilities of UPLC with the precise mass detection and structural elucidation power of tandem mass spectrometry. measurlabs.com

The UPLC system utilizes columns with sub-2 µm particle sizes, leading to enhanced resolution, sensitivity, and faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC). measurlabs.comscientiaricerca.com For the analysis of organic acids like this compound, a mixed-mode reversed-phase/anion-exchange stationary phase can provide excellent retention and separation from other components in a complex mixture. lcms.cz The addition of modifiers such as formic acid to the mobile phase is common as it can improve peak shapes and provides a source of protons for efficient ionization in the mass spectrometer. researchgate.net

In the mass spectrometer, electrospray ionization (ESI) is a suitable technique for ionizing rocaglate derivatives, which can then be detected with high selectivity and sensitivity. nih.gov Tandem mass spectrometry (MS/MS) further enhances the analytical power by allowing for the fragmentation of selected ions, which provides structural information and increases the specificity of detection, which is particularly useful in complex biological matrices. measurlabs.com

Table 1: Illustrative UPLC-MS/MS Parameters for Rocaglate Analysis

Parameter Setting
UPLC System Acquity UPLC H-Class or similar
Column Reversed-phase C18, e.g., Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of rocaglates
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ for this compound

| Product Ions (m/z) | Specific fragment ions for quantification and confirmation |

This table presents a generalized set of parameters and would require optimization for specific instrumentation and sample matrices.

Detailed research findings have demonstrated the utility of LC-MS based methods for the analysis of various natural products, including rocaglates, from plant extracts. nih.govresearchgate.net These methods are crucial for phytochemical analysis, activity-guided fractionation, and understanding the metabolic fate of these compounds in biological systems. mdpi.comresearchgate.net

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound, which is often found within complex mixtures from natural sources like Amoora cucullata or Aglaia species, greatly benefits from the use of hyphenated analytical techniques. nih.govresearchgate.net117.232.76 These techniques couple a separation method with a spectroscopic detection method, providing a wealth of information from a single analysis. nih.govrjpn.orgajpaonline.com

LC-MS is a cornerstone of hyphenated techniques in natural product research. nih.gov Beyond standard UPLC-MS/MS, other configurations can be employed:

LC-UV-MS: The addition of a photodiode array (PDA) or UV detector in-line before the mass spectrometer provides information on the UV-Vis absorption characteristics of the separated compounds, which can aid in their identification and classification. scientiaricerca.com

LC-NMR: The direct coupling of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy allows for the acquisition of detailed structural information of compounds in a mixture without the need for prior isolation. nih.gov

These hyphenated approaches are invaluable for the dereplication of natural product extracts, a process that aims to rapidly identify known compounds and avoid their re-isolation. nih.gov They are also instrumental in chemical fingerprinting for the quality control of herbal medicines and in metabolomics studies to understand the biochemical pathways affected by compounds like this compound. nih.gov

Table 2: Comparison of Hyphenated Techniques for Natural Product Analysis

Technique Separation Principle Detection Principle Information Gained
GC-MS Volatility and column interaction Mass-to-charge ratio Molecular weight and fragmentation pattern of volatile compounds. asdlib.org
LC-MS Polarity and column interaction Mass-to-charge ratio Molecular weight and fragmentation pattern of non-volatile compounds. nih.govasdlib.org
LC-NMR Polarity and column interaction Nuclear magnetic resonance Detailed structural information (connectivity of atoms). nih.gov

| CE-MS | Charge and size | Mass-to-charge ratio | Separation of charged molecules. asdlib.org |

Microscopic and Imaging Techniques for Cellular Localization Studies

Understanding the mechanism of action of this compound often requires knowledge of its subcellular localization. Advanced microscopic and imaging techniques are employed to visualize the distribution of molecules within cells. nih.govnih.gov

Fluorescence microscopy is a key tool in these studies. nih.gov While direct labeling of a small molecule like this compound with a fluorophore can be challenging and may alter its biological activity, indirect methods can provide valuable insights. For instance, if the molecular target of the compound is known, fluorescently tagged antibodies against that target can be used to observe changes in its localization or expression in the presence of the compound. nih.govbiorxiv.org

Recent advancements in super-resolution microscopy techniques, such as Structured Illumination Microscopy (SIM), provide imaging capabilities beyond the diffraction limit of light, allowing for more precise localization of proteins and other cellular components. frontiersin.org These methods could potentially be applied to study the effects of this compound on the cellular machinery.

For example, studies on other rocaglate derivatives have shown that they can bind to the eukaryotic initiation factor 4A (eIF4A), an RNA helicase involved in protein synthesis. biorxiv.orgnih.govnih.gov In such cases, immunofluorescence microscopy could be used to visualize the localization of eIF4A within the cell and to see if this localization is altered upon treatment with this compound.

Table 3: Microscopic Techniques for Subcellular Localization

Technique Principle Resolution Application
Confocal Fluorescence Microscopy Pinhole to reject out-of-focus light ~200 nm 3D imaging of fluorescently labeled molecules in cells. frontiersin.org
Spinning Disk Confocal Microscopy Multiple pinholes on a rotating disk ~200 nm Fast live-cell imaging. frontiersin.org
Super-Resolution Microscopy (e.g., SIM, STED, PALM/STORM) Overcoming the diffraction limit of light 20-100 nm High-resolution localization of cellular structures and proteins. frontiersin.org

| Immunofluorescence Microscopy | Use of fluorescently labeled antibodies | Dependent on microscope | Detection and localization of specific proteins. nih.gov |

Preclinical Pharmacological and Toxicological Assessment Non Human Models

In Vivo Efficacy Studies in Animal Models of Disease

Current scientific literature provides limited specific information on the in vivo efficacy of 1-O-Formylrocagloic acid in animal models of disease.

Evaluation in Xenograft and Syngeneic Animal Cancer Models

There are no specific studies found in publicly accessible scientific literature that detail the evaluation of this compound in xenograft or syngeneic animal cancer models. While the broader class of flavaglines, particularly silvestrol (B610840) and rocaglamide (B1679497), have been assessed in such models, specific data for this compound is not provided. jci.orgnih.gov A 2008 study investigating the modulation of chemosensitivity in a mouse lymphoma model listed this compound as one of the cyclopenta[b]benzofuran flavaglines screened. nih.gov However, the published in vivo experiments from this study focused exclusively on the effects of silvestrol. jci.orgnih.gov

Assessment of Tumor Growth Inhibition and Regression

Consistent with the lack of specific xenograft or syngeneic model data, there is no available information detailing the assessment of tumor growth inhibition or regression following treatment with this compound in animal models.

Pharmacokinetic and Pharmacodynamic Profiling in Animal Species

The pharmacokinetic and pharmacodynamic properties of this compound in animal species have not been detailed in the available scientific literature.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

No studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal species have been publicly reported. While pharmacokinetic studies have been conducted for other flavaglines like silvestrol, this information cannot be directly extrapolated to this compound. nih.gov

Biodistribution and Target Engagement in Non-Human Organisms

Information regarding the biodistribution and specific target engagement of this compound in non-human organisms is not available in the current body of scientific literature.

Exploratory Toxicology Studies in Animal Models

There is a lack of publicly available data from exploratory toxicology studies of this compound in animal models. Therefore, its safety profile and potential toxicities in non-human organisms have not been characterized.

Preliminary In Vivo Toxicity Assessments in Rodents and Non-Rodents

Direct and specific in vivo toxicity studies for this compound are not extensively documented in publicly available literature. The safety profile is often extrapolated from data on parent compounds and other closely related flavaglines, such as rocaglamide and silvestrol.

General findings suggest that some rocaglamide derivatives exhibit a favorable toxicity profile in animal models. For instance, studies on rocaglamide demonstrated that it could reduce tumor size in a patient-derived pancreatic cancer xenograft mouse model without noticeable signs of toxicity in vivo. e-century.us Another investigation reported that rocaglamide was 50% orally bioavailable and did not produce any observable pulmonary toxicity in dogs. thieme-connect.com Similarly, in multiple in vivo studies involving xenograft models in mice, neither silvestrol nor monodesmethyl rocaglamide showed any overt signs of toxicity.

Clinical signs are crucial for monitoring animal welfare and identifying potential toxicity during in vivo studies. nih.gov Observations such as changes in body weight, piloerection, altered motor activity, or half-shut eyes can be early indicators of organ toxicity. nih.gov For example, a 5% loss in body weight has been identified as a strong predictor of pathological findings in rats. nih.gov While these general principles of toxicology testing are standard, specific data from such studies on this compound are not available.

The table below summarizes toxicity-related findings for various rocaglamide derivatives in non-human models.

CompoundAnimal ModelKey Findings
Rocaglamide Mouse (Pancreatic Cancer Xenograft)Reduced tumor size with no noticeable in vivo toxicity. e-century.us
Rocaglamide Dog50% oral bioavailability; no discernible pulmonary toxicity. thieme-connect.com
Silvestrol Mouse (Xenograft models)No overt signs of toxicity observed.
Monodesmethyl rocaglamide Mouse (Xenograft models)No overt signs of toxicity observed.
Aglaroxin A 1-O-acetate Mouse (P388 Lymphocytic Leukemia)Found to be inactive at the doses tested, suggesting a lack of efficacy at those concentrations rather than toxicity. nih.gov

Identification of Potential Off-Target Effects in Animal Systems

Identifying unintended molecular interactions, or off-target effects, is a fundamental aspect of preclinical safety assessment. nih.govmdpi.com For the rocaglamide class of compounds, the primary on-target effect is the inhibition of the eukaryotic initiation factor 4A (eIF4A), a key protein in translation initiation. researchgate.net This mechanism is central to their anticancer activity. However, interactions with other cellular components could lead to off-target effects.

Studies on the related rocaglate, silvestrol, have provided some insights into potential off-target liabilities. An in vitro safety assessment of silvestrol investigated its interaction with G-protein coupled receptors (GPCRs) and found no evidence of off-target modulation of these pathways. mdpi.com The same study noted that the cytotoxicity of silvestrol was dependent on the cell type, which appeared to be linked to the expression levels of the P-glycoprotein (P-gp) efflux transporter. mdpi.com Cells with low P-gp expression accumulated more of the compound, leading to higher toxicity. mdpi.com This suggests that tissue-specific expression of transporter proteins could influence the safety profile of rocaglates in animal systems.

Rocaglamides are also known to be chemical ligands for prohibitins, proteins that play a role in regulating the KRAS signaling pathway. nih.gov While this interaction is linked to the on-target anticancer effects in KRAS-mutated cancers, it could be considered an off-target interaction in other biological contexts. nih.govgoogle.com The molecular target of rocaglamides in insects, where they show potent insecticidal activity, remains unknown, indicating that other interaction partners exist. nih.gov There are no specific studies detailing the systematic identification of potential off-target effects for this compound in animal systems.

Development of Animal Models for Specific Biological Investigations

Animal models are indispensable for studying disease mechanisms and evaluating the efficacy of novel therapeutic agents in vivo. scielo.brtaconic.com Although specific animal model development for this compound is not documented, numerous models have been employed to investigate the biological activities of the broader flavagline and rocaglamide family. These models provide a framework for how this compound could be evaluated.

The primary application of these models has been in oncology. Rocaglamides have shown efficacy in various cancer models, including patient-derived xenografts (PDX) of pancreatic cancer and autochthonous mouse models of KRAS-driven lung cancer. e-century.usnih.gov A synthetic flavagline, FL3, was shown to suppress intestinal tumor development in the APCMin/+ mouse model, which mimics familial adenomatous polyposis. researchgate.net

Beyond cancer, flavaglines have been assessed in animal models for other therapeutic areas. Early studies documented the neuroprotective effects of flavaglines in mouse models of stroke and Parkinson's disease. plos.org Furthermore, the synthetic flavagline FL3 demonstrated cardioprotective effects in animal models of doxorubicin-induced cardiotoxicity. plos.org The insecticidal properties of rocaglamides have been studied using larvae of the polyphagous pest insect Spodoptera littoralis. researchgate.net

The table below details various animal models used to investigate the biological activities of rocaglamide derivatives.

Research AreaAnimal ModelCompound(s) TestedInvestigated Biological Activity
Oncology Patient-Derived Pancreatic Cancer Xenograft (Mouse)RocaglamideAntitumor activity e-century.us
Oncology KRAS-Driven Non-Small-Cell Lung Carcinoma (Mouse)Rocaglamide, other flavaglinesInhibition of tumor growth nih.govgoogle.com
Oncology APCMin/+ Mouse ModelSynthetic Flavagline (FL3)Suppression of intestinal tumorigenesis researchgate.net
Oncology P388 Lymphocytic Leukemia (Mouse)Aglaroxin A 1-O-acetateCytotoxicity nih.gov
Neuroprotection Mouse Models of Stroke and Parkinson's DiseaseFlavaglinesNeuroprotective effects plos.org
Cardioprotection Doxorubicin-Induced Cardiotoxicity (Animal Model)Synthetic Flavagline (FL3)Cardioprotective effects plos.org
Insecticidal Spodoptera littoralis (Neonate Larvae)RocaglamidesInsecticidal activity researchgate.net

Future Research Trajectories and Translational Perspectives Preclinical

Exploration of Novel Therapeutic Indications (Preclinical)

The primary mechanism of action for rocaglates, the inhibition of the eukaryotic translation initiation factor eIF4A, suggests a wide range of potential therapeutic applications. researchgate.netmdpi.com This protein is crucial for the translation of a subset of mRNAs, particularly those with complex 5' untranslated regions, which often include proto-oncogenes and factors essential for viral replication. mdpi.com While 1-O-Formylrocagloic acid has demonstrated potent cytotoxic activity against specific cancer cell lines, its potential utility extends far beyond these initial findings. researchgate.netkisti.re.kr

Future preclinical research should systematically evaluate this compound against a broader array of diseases characterized by dysregulated protein synthesis. Based on the activities of related rocaglates, promising areas for investigation include:

Oncology: Beyond its known cytotoxicity, its efficacy should be tested in models of glioblastoma, particularly against cancer stem cells (CSCs), which are known drivers of tumor recurrence and drug resistance. acs.org An investigation into its ability to overcome resistance to apoptosis-inducing ligands, such as in TRAIL-resistant gastric cancers, should be expanded to other resistant tumor types. preprints.org

Virology: Given that viruses co-opt the host's translational machinery, the pan-antiviral potential of rocaglates is significant. mdpi.com Preclinical studies should assess the activity of this compound against a panel of RNA viruses, following the precedent set by other rocaglates that have shown efficacy against pathogens like Hepatitis E and SARS-CoV-2. elifesciences.orgbiorxiv.org

Infectious Diseases: The eIF4A-dependent antiplasmodial and antifungal effects observed with other rocaglates warrant the investigation of this compound as a potential treatment for parasitic and fungal infections, such as those caused by Plasmodium falciparum and Candida auris. mdpi.com

Inflammatory and Autoimmune Diseases: Certain rocaglates have been shown to inhibit NF-κB activity, a key pathway in inflammation. nih.gov Preclinical models of inflammatory conditions could reveal novel immunomodulatory or anti-inflammatory applications for this compound.

Application in Combination Therapies in Preclinical Models

The future of cancer therapy increasingly lies in combination strategies that target multiple pathways simultaneously to enhance efficacy and overcome resistance. nih.govfrontiersin.org The use of natural products in combination with established anticancer drugs is a critical area of research. preprints.org Preclinical studies are essential to identify synergistic or additive interactions and to establish the rationale for clinical trials. plos.orgnih.gov

For this compound, a key research trajectory involves its evaluation in combination with other therapeutic agents in preclinical models. Investigations should focus on:

Combination with Standard Chemotherapy: Assessing its ability to sensitize cancer cells to conventional chemotherapeutic agents could lead to regimens with lower toxicity and improved outcomes.

Combination with Targeted Therapies: Its unique mechanism of inhibiting translation initiation makes it an ideal candidate for combination with drugs that target other aspects of cell signaling or survival. For instance, combining it with agents that induce apoptosis, like TRAIL, could be particularly effective in resistant cancers. chiba-u.jp

Overcoming Drug Resistance: Preclinical models of acquired drug resistance should be used to determine if this compound can re-sensitize resistant cells to therapies they no longer respond to.

Combination with Immunotherapy: Exploring its effects on the tumor microenvironment and immune cell populations could reveal potential for synergy with immune checkpoint inhibitors. mdpi.com By potentially increasing the expression of tumor antigens or modulating immune-suppressive cells, it could enhance the efficacy of immunotherapies.

Rational Design of Next-Generation Analogues

While this compound is a potent natural product, the rational design of synthetic analogues offers the opportunity to improve its therapeutic properties. The development of synthetic rocaglates like CR-31-B and zotatifin (B8103393) demonstrates the feasibility and potential of this approach. mdpi.comacs.org Future research should focus on a detailed structure-activity relationship (SAR) analysis of this compound. preprints.org

Key objectives for the design of next-generation analogues include:

Enhanced Potency and Selectivity: Modifications to the core cyclopenta[b]benzofuran skeleton or its substituents could yield analogues with greater potency against eIF4A or increased selectivity for cancer cells over healthy cells. acs.org

Improved Pharmacokinetic Properties: Medicinal chemistry efforts can address potential liabilities such as poor solubility, metabolic instability, or limited oral bioavailability, which can be challenges for natural products. researchgate.net

Reduced Off-Target Effects: Analogue design can aim to minimize interactions with other cellular targets to create a more favorable safety profile.

Novel Mechanisms of Action: While eIF4A inhibition is the primary target, synthetic modifications could potentially introduce new mechanisms of action or modulate interactions with other components of the translation machinery.

Biotechnological Production and Sustainable Sourcing Research

The reliance on natural sources for complex molecules like this compound presents significant challenges. The compound is isolated from plants of the Meliaceae family, such as Amoora cucullata, which are often found in vulnerable tropical ecosystems. researchgate.netresearchgate.netnih.gov Over-harvesting poses a threat to biodiversity, and the chemical complexity of rocaglates makes total synthesis difficult and costly. mdpi.comnih.gov

Therefore, a critical future research trajectory is the development of sustainable and scalable production methods. This research should explore:

Plant Cell and Tissue Culture: Establishing cell cultures of the source plants (e.g., Amoora cucullata) could provide a controlled and sustainable source of the compound, independent of geographical and environmental factors.

Metabolic Engineering: Identifying the biosynthetic pathway of this compound in the plant would enable the transfer of the relevant genes into microbial hosts like yeast or bacteria. These engineered microorganisms could then be used for large-scale fermentation-based production.

Semi-synthesis: Investigating the conversion of more abundant, related natural precursors into this compound through efficient chemical or enzymatic steps could provide a more viable production route.

In-situ and Ex-situ Conservation: Efforts to conserve the natural habitats and establish botanical gardens for species like Amoora cucullata are crucial for preserving the genetic source of this and other potentially valuable bioactive compounds. preprints.org

Methodological Advancements in Research Techniques for this compound Studies

Advancements in analytical and biological research techniques are pivotal for deepening the understanding of this compound and accelerating its development. Future studies should leverage state-of-the-art methodologies to gain unprecedented insight into its biological activity. nih.gov

Key methodological advancements to be applied include:

Cryo-Electron Microscopy (Cryo-EM): To visualize the high-resolution structure of this compound bound to the eIF4A-RNA complex. This would provide precise details of the molecular interactions and offer a powerful tool for the rational design of new analogues.

Ribosome Profiling (Ribo-Seq): To obtain a genome-wide snapshot of the specific mRNAs whose translation is inhibited by this compound in different cell types. mdpi.com This can help to precisely define its mechanism of action and predict both on-target efficacy and potential off-target effects.

Chemical Proteomics and Target Deconvolution: To identify the full spectrum of protein binding partners within the cell, confirming eIF4A as the primary target and potentially uncovering novel off-targets that could contribute to its biological activity or toxicity.

Advanced In Vivo Models: Utilizing patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) that more accurately reflect human disease will be crucial for evaluating the preclinical efficacy and therapeutic window of this compound and its future analogues.

High-Throughput Screening (HTS): Employing advanced HTS platforms to screen analogue libraries in combination with other drugs can rapidly identify synergistic interactions and expand the therapeutic applications of the rocaglate chemical scaffold.

Table of Mentioned Compounds

Compound Name
This compound
Zotatifin (eFT226)
Silvestrol (B610840)
Rocaglamide (B1679497) A
CR-31-B
TRAIL (TNF-related apoptosis-inducing ligand)
Methyl rocaglate
Aglafoline
Aglaroxin C
Rohinitib (RHT)
SDS-1-021
Rocaglaol
3'-hydroxy rocagloic acid
3'-hydroxymethylrocaglate
1-O-formylmethyl rocaglate
Episilvestrol

Q & A

Q. What steps ensure reproducibility in isolating this compound across labs?

  • Answer : Detailed protocols for plant material collection (location, season), extraction solvents (e.g., dichloromethane:methanol ratios), and chromatography gradients must be published in supplementary materials. Independent replication by a second lab is recommended .

Q. How do researchers address batch-to-batch variability in natural product extracts containing this compound?

  • Answer : Implement quality control measures like HPLC fingerprinting against a reference standard. Quantify major peaks and report relative abundances. For bioactive fractions, confirm identity via LC-MS/MS .

Literature & Knowledge Gaps

Q. What gaps exist in the current understanding of this compound’s mechanism of action?

  • Answer : While its pro-apoptotic effects are documented, targets beyond inhibitin-1 remain unclear. Studies using CRISPR-Cas9 knockouts or thermal proteome profiling could identify novel interacting proteins .

Q. How can systematic reviews improve the translational potential of this compound research?

  • Answer : Apply PRISMA guidelines to synthesize preclinical data, highlighting consistency in efficacy across models. Prioritize studies reporting pharmacokinetics (e.g., bioavailability, metabolic stability) to bridge in vitro findings to in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.